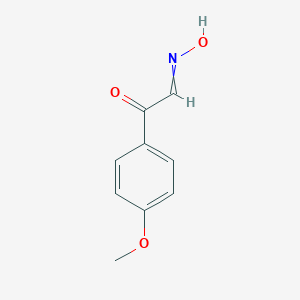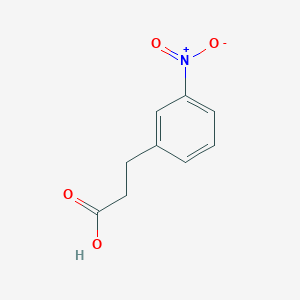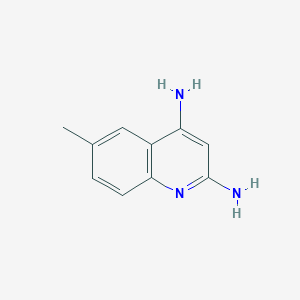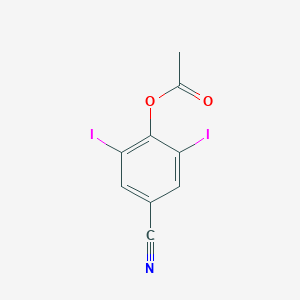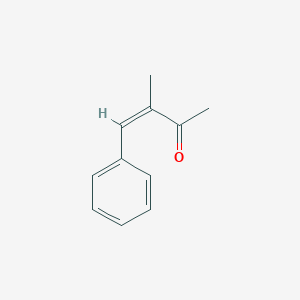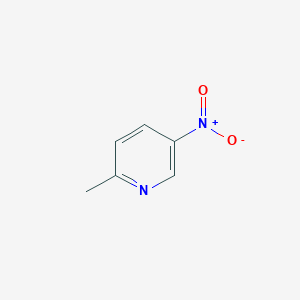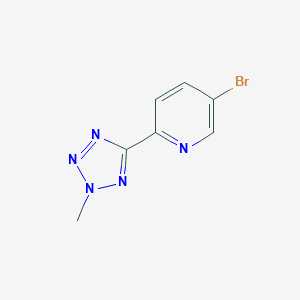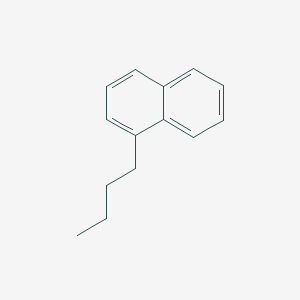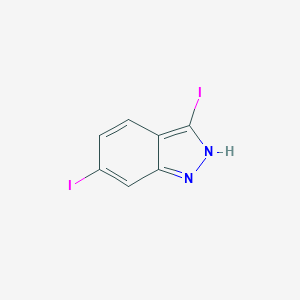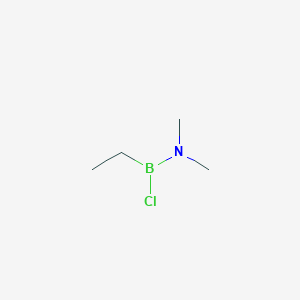
Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethanesulfonic acid diethylisopropylsilyl ester (TES-DIPES) is an organosilicon compound that has been used in the synthesis of various organic molecules. It has been used in the synthesis of heterocyclic compounds, pharmaceuticals, and other organic compounds. TES-DIPES is a versatile reagent in organic synthesis due to its high reactivity and low toxicity. It is a widely used reagent in both academic and industrial laboratories.
Aplicaciones Científicas De Investigación
Toxicological Impact
Trifluoromethanesulfonic acid (TFMS) has been recognized for its potential environmental and health impacts. Research indicates that low concentrations of TFMS can induce disorders in liver lipid metabolism and gut microbiota in mammals, highlighting the need for understanding its toxicological mechanism. Specifically, exposure to TFMS has been linked to reduced fat weight, altered serum and liver triglyceride levels, and inflammatory cell infiltration in the liver, along with changes in the cecal gut microbiota and several metabolic pathways (Zhou et al., 2020).
Metabolic Pathway Alterations
TFMS and related compounds have been shown to affect lipid metabolism significantly. Studies have found that compounds like PFOA, PFOSA, and clofibric acid lead to a rapid reduction in cholesterol and triacylglycerols in serum, with associated changes in liver triacylglycerols and free cholesterol levels. These changes suggest a potential influence on the production and esterification of cholesterol, alongside enhanced oxidation of fatty acids in the liver, highlighting a complex interaction with metabolic pathways (Haughom & Spydevold, 1992).
Neurotoxicity and Protein Expression
Certain perfluorinated compounds, such as PFOS and PFOA, have been investigated for their potential neurotoxic effects and influence on protein expression critical for neuronal growth and synaptogenesis. Research indicates that exposure to these compounds, especially during critical developmental periods, can lead to neurobehavioral defects and changes in the cholinergic system, raising concerns about their impact on brain development and function (Johansson, Eriksson, & Viberg, 2009).
Oxidative DNA Damage
Studies have also indicated that exposure to peroxisome proliferators like TFMS can lead to organ-specific oxidative DNA damage. The induction of peroxisome proliferation and associated increases in liver weight and 8-hydroxydeoxyguanosine levels in liver DNA suggest a relationship between TFMS exposure and increased risk of oxidative stress and potential DNA damage (Takagi et al., 1991).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester in organic synthesis, particularly in electrophilic aromatic substitution (Friedel–Crafts) reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures, and other reactions, as well as in natural and organometallic compounds chemistry, has been analyzed in the past decade . The experimental simplicity and efficiency of reactions promoted by this compound make it a convenient reagent for the synthesis of new organic compounds .
Propiedades
IUPAC Name |
[diethyl(propan-2-yl)silyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F3O3SSi/c1-5-16(6-2,7(3)4)14-15(12,13)8(9,10)11/h7H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXRWPWLOMOUPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(C(C)C)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F3O3SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449798 |
Source


|
| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126889-55-2 |
Source


|
| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

